4-Thiocyanatobenzoic acid

Cytochrome oxidase inhibition Mitochondrial respiration Isomeric pharmacology

4-Thiocyanatobenzoic acid (p-thiocyanobenzoic acid, CAS 16671-88-8) is a small-molecule aromatic thiocyanate (C₈H₅NO₂S, MW 179.2 g/mol) featuring a benzoic acid scaffold with a thiocyanato (-SCN) group substituted at the para position. The compound belongs to the isomeric thiocyanobenzoic acid family, alongside its ortho (CAS 16671-86-6) and meta (CAS 16671-87-7) counterparts.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 16671-88-8
Cat. No. B100337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiocyanatobenzoic acid
CAS16671-88-8
Synonymsp-Thiocyanatobenzoic acid
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)SC#N
InChIInChI=1S/C8H5NO2S/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4H,(H,10,11)
InChIKeyZXHCITRMALCKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiocyanatobenzoic acid (CAS 16671-88-8): Aromatic Thiocyanate with Position-Dependent Bioactivity for Differentiated Procurement


4-Thiocyanatobenzoic acid (p-thiocyanobenzoic acid, CAS 16671-88-8) is a small-molecule aromatic thiocyanate (C₈H₅NO₂S, MW 179.2 g/mol) featuring a benzoic acid scaffold with a thiocyanato (-SCN) group substituted at the para position [1]. The compound belongs to the isomeric thiocyanobenzoic acid family, alongside its ortho (CAS 16671-86-6) and meta (CAS 16671-87-7) counterparts. Critically, the para isomer exhibits sharply differentiated cytochrome oxidase inhibitory potency, acid strength, and lipophilicity compared to its positional isomers—properties that are not interchangeable and directly govern its suitability as a mechanistic probe, synthetic building block, or biochemical tool [2].

Why 4-Thiocyanatobenzoic Acid Cannot Be Replaced by Ortho- or Meta-Thiocyanobenzoic Acid in Bioactivity- or Property-Critical Applications


The three positional isomers of thiocyanatobenzoic acid share identical molecular formulae and molecular weights but exhibit widely divergent biological and physicochemical profiles due to the position of the -SCN substituent on the aromatic ring. p-Thiocyanobenzoic acid inactivates cytochrome oxidase at concentrations comparable to cyanide, whereas the ortho isomer shows negligible inhibition and the meta compound is significantly less active, establishing that simple isomeric substitution fails in any experimental system where cytochrome oxidase engagement or related depressant pharmacology is the selection criterion [1]. Furthermore, the para isomer's predicted pKa (9.58) differs from the meta isomer (3.69) by approximately six orders of magnitude in acid dissociation constant, dictating profoundly different ionization states, solubility profiles, and reactivity under physiological or near-neutral buffer conditions . These quantitative gaps preclude generic interchange in enzyme inhibition studies, chemical biology probe design, and any procurement workflow where reproducible bioactivity or defined acid-base speciation is required.

Quantified Comparator Evidence: 4-Thiocyanatobenzoic Acid vs. Ortho- and Meta-Thiocyanobenzoic Acid


Cytochrome Oxidase Inactivation: p-Thiocyanobenzoic Acid Matches Cyanide-Level Potency; Ortho Isomer Is Inactive

p-Thiocyanobenzoic acid inactivates cytochrome oxidase at concentrations comparable to cyanide. The meta compound is less active, and the ortho isomer exhibits little to no inhibition under equivalent assay conditions [1]. This head-to-head comparison across all three isomers in the same study establishes that only the para isomer achieves cyanide-level respiratory chain blockade, making it the exclusively relevant isomer for mitochondrial respiration or cytochrome oxidase-targeted investigations.

Cytochrome oxidase inhibition Mitochondrial respiration Isomeric pharmacology

Depressor Potency: Para and Meta Isomers Are Powerful Depressors; Ortho Is Inactive

The pharmacological evaluation of the three isomeric thiocyanobenzoic acids demonstrated that the meta and para compounds are powerful depressors, whereas this action is not shared by the ortho compound [1]. All three isomers are relaxants to smooth muscle, indicating that the depressant activity is uniquely absent in the ortho isomer but robustly present in the para isomer.

Cardiovascular pharmacology Smooth muscle relaxation Isomer-specific bioactivity

Enhanced Depressor Potency of Aryl Thiocyanate vs. Ionic Thiocyanate: Para Isomer as Validated Pharmacophore

Depressor potency is greatly enhanced by conversion of ionic thiocyanate into an aryl thiocyanate substitution compound [1]. The para isomer of thiocyanobenzoic acid exemplifies this principle: the covalent attachment of the thiocyanate group to the aromatic benzoic acid scaffold at the para position transforms the relatively weak pharmacological activity of free thiocyanate ion into a powerful depressor agent.

Aryl thiocyanate pharmacology Ionic vs. covalent thiocyanate Structure-activity relationship

Acid Dissociation Constant (pKa): Para Isomer Is ~6 Orders of Magnitude Weaker Acid Than Meta Isomer

The predicted pKa of 4-thiocyanatobenzoic acid is 9.58 ± 0.20 , in contrast to 3.69 ± 0.10 for 3-thiocyanatobenzoic acid (meta isomer) . This near-six-order-of-magnitude difference in acid dissociation constant (Ka) means that at physiological pH 7.4, the para isomer exists predominantly in its protonated, uncharged form, whereas the meta isomer is almost fully deprotonated and anionic. These divergent ionization states directly impact membrane permeability, protein binding, solubility, and chromatographic behavior.

Acid-base chemistry Ionization state Predicted physicochemical properties

Lipophilicity (XLogP): Para Isomer Is More Lipophilic Than Meta and Ortho Isomers, Influencing Partitioning Behavior

The computed XLogP for 4-thiocyanatobenzoic acid is 2.8 [1], compared to 2.0 for the meta isomer and approximately 2.0 for the ortho isomer [2]. The para isomer's 0.8 log unit higher lipophilicity translates to an approximately 6.3-fold greater partition coefficient, indicating enhanced membrane permeability and altered solvent extraction behavior.

Lipophilicity XLogP Drug-likeness

High-Confidence Application Scenarios for 4-Thiocyanatobenzoic Acid Based on Quantitative Differentiation Evidence


Mitochondrial Respiration and Cytochrome Oxidase Mechanistic Studies

4-Thiocyanatobenzoic acid is the only isomer among the thiocyanobenzoic acids that potently inactivates cytochrome oxidase at cyanide-comparable concentrations, while the ortho isomer is essentially inactive [1]. Researchers investigating mitochondrial electron transport chain inhibition, cellular respiration blockade, or cyanide-mimetic pharmacology must select the para isomer to achieve the required potency; use of ortho- or meta-thiocyanobenzoic acid would produce false-negative results. This isomer is also suitable as a tool compound for calibrating cytochrome oxidase activity assays where cyanide-level inhibition is desired but with a distinct chemical scaffold.

Cardiovascular and CNS Depressant Pharmacological Probing

The para isomer demonstrates powerful depressor activity—a pharmacodynamic property absent in the ortho isomer [1]. For structure-activity relationship (SAR) studies exploring thiocyanate-mediated cardiovascular or central nervous system depression, 4-thiocyanatobenzoic acid serves as the requisite positive control and pharmacophore scaffold. Its aryl thiocyanate architecture provides substantially enhanced potency over ionic thiocyanate salts [1], making it the appropriate procurement choice for _in vivo_ or _ex vivo_ depressor assays.

Bioconjugation and Chemical Biology Probe Design Requiring Defined Ionization State

With a predicted pKa of 9.58, 4-thiocyanatobenzoic acid remains predominantly protonated and uncharged at physiological pH (7.4), in stark contrast to the meta isomer (pKa 3.69), which would be fully anionic . This speciation difference is critical for bioconjugation strategies where neutral species are required for passive membrane permeability, for intracellular probe delivery, or for avoiding charge-repulsion effects in protein binding pockets. Procurement of the para isomer ensures the desired neutral carboxylic acid form under biological assay conditions.

Organic Synthesis and Medicinal Chemistry Leveraging Enhanced Lipophilicity

The para isomer's XLogP of 2.8 exceeds that of the meta and ortho isomers (XLogP ≈ 2.0) by 0.8 log units [2][3], conferring approximately 6.3-fold greater octanol-water partitioning. This property differentiates 4-thiocyanatobenzoic acid for synthetic applications where higher organic-phase solubility, improved extraction efficiency, or enhanced membrane permeability of the product is desired—for example, in the synthesis of lipophilic drug candidates or agrochemical intermediates bearing the thiocyanate warhead.

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